molecular formula C9H13Br B2567986 4-Allyl-4-(bromomethyl)cyclopent-1-ene CAS No. 1996333-35-7

4-Allyl-4-(bromomethyl)cyclopent-1-ene

Cat. No. B2567986
CAS RN: 1996333-35-7
M. Wt: 201.107
InChI Key: FGMVYLUQUCQQHC-UHFFFAOYSA-N
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Description

4-Allyl-4-(bromomethyl)cyclopent-1-ene, also known as ABC, is a chemical compound that has gained significant interest in the scientific community due to its unique properties and potential applications.

Scientific Research Applications

Metallocene Chemistry and Catalysis

Metallocenes, such as ferrocene, have been pivotal in organometallic chemistry. The cyclopentadienyl (Cp) or pentamethylcyclopentadienyl (Cp*) ligands, including those derived from 1,2-disubstituted cyclopentadienes, serve as essential ancillary ligands for transition metal compounds. Their chemical inertness and stability make them indispensable catalysts in numerous organic transformations . Researchers explore the synthesis of 1,2-disubstituted cyclopentadienes and their subsequent conversion to metallocenes for catalytic processes.

Functionalized Cyclopentenediones

4-Allyl-4-(bromomethyl)cyclopent-1-ene reacts with nucleophilic amines (both secondary and primary) under mild conditions to yield products with substitution at the 4-chlorine atom. For instance, the reaction with secondary amines (diethylamine, morpholine, N-methylpiperazine, piperidine) results in 60–87% yield of substituted derivatives. Additionally, the compound reacts with imidazole, albeit with lower yield (25%), and shows interesting reactivity with methyl 2-sulfanylacetate .

Pharmaceutical Intermediates

4-(Bromomethyl)-4-(prop-2-en-1-yl)cyclopent-1-ene serves as an important intermediate in the synthesis of pharmaceutically active protein kinase inhibitors . Its unique structure and reactivity make it valuable for designing novel drug candidates.

Photochemical Reactions

The compound’s allylic bromination reactions, especially in continuous-flow settings, have applications in synthetic chemistry. Researchers have utilized 4-bromocrotonic acid (an allylic brominated compound) as an intermediate in the synthesis of bioactive molecules .

Natural Product Synthesis

While not directly related to 4-Allyl-4-(bromomethyl)cyclopent-1-ene, cyclopentadienyl anions are fragments found in complex natural compounds. These include juglorubine, daphnicyclidin, and kinamycines, highlighting the versatility of cyclopentadienes in natural product chemistry .

Chiral Synthesis and Enantioselective Processes

Although not explicitly mentioned for this compound, the development of synthetic routes toward chiral cyclopentadienes and their transition metal complexes has been an area of interest. These compounds could potentially find applications in enantioselective synthesis .

properties

IUPAC Name

4-(bromomethyl)-4-prop-2-enylcyclopentene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13Br/c1-2-5-9(8-10)6-3-4-7-9/h2-4H,1,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGMVYLUQUCQQHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1(CC=CC1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Bromomethyl)-4-(prop-2-en-1-yl)cyclopent-1-ene

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